molecular formula C11H10O2 B1334267 2-Furyl(phenyl)methanol CAS No. 4484-57-5

2-Furyl(phenyl)methanol

Cat. No. B1334267
CAS RN: 4484-57-5
M. Wt: 174.2 g/mol
InChI Key: FWIQIDYJWKRMFG-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

(±) 2-(α-Hydroxy-2-isopropylbenzyl)furan (b.p. 110° C./0.15 mm.Hg) was prepared by the procedure hereinbefore described in (i) for the preparation of (±) 2-α-hydroxybenzylfuran but replacing the bromobenzene by 2-isopropylbromobenzene (described by Crawford and Stuart, J.C.S., 1952, 4445).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:9]1[O:10][CH:11]=[CH:12][CH:13]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:14](C1C=CC=CC=1Br)([CH3:16])[CH3:15]>>[OH:1][CH:2]([C:9]1[O:10][CH:11]=[CH:12][CH:13]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:14]([CH3:16])[CH3:15]

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C1=CC=CC=C1)C=1OC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C1=C(C=CC=C1)C(C)C)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.